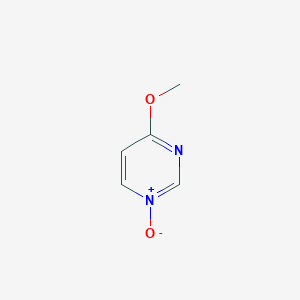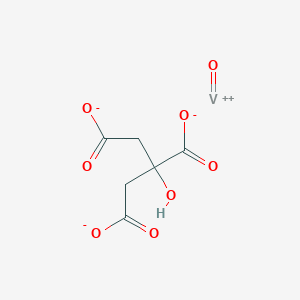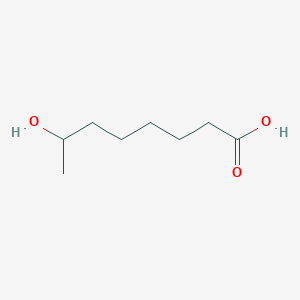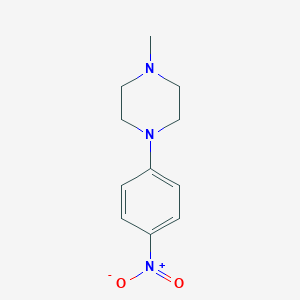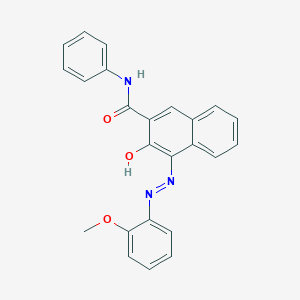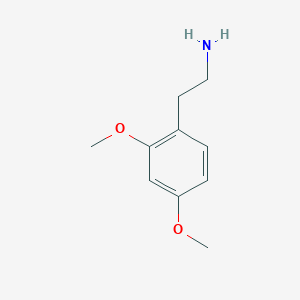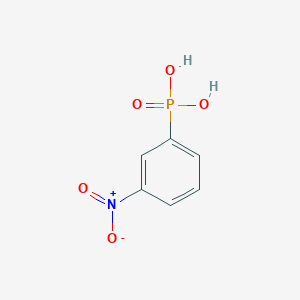
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. Diclofenac belongs to the class of phenylacetic acid derivatives and is structurally related to other NSAIDs such as ibuprofen, naproxen, and aspirin.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is used in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate has also been shown to be effective in the management of acute pain, postoperative pain, and menstrual pain.
Mécanisme D'action
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.
Biochemical and Physiological Effects:
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce the production of reactive oxygen species, and modulate the expression of cytokines. 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate has also been shown to have a protective effect on the gastrointestinal tract by reducing the production of gastric acid and increasing the production of mucus.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate is a widely used drug in laboratory experiments due to its well-established pharmacological properties. It is readily available and has a low cost. However, 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate. One area of research is the development of new formulations of 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate that have improved bioavailability and reduced side effects. Another area of research is the investigation of the potential use of 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate in the treatment of cancer, as it has been shown to have anti-tumor effects. Additionally, research is needed to better understand the mechanisms underlying the cytotoxic effects of 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate on certain cell lines.
Méthodes De Synthèse
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate can be synthesized by a multistep process involving the reaction of 2-chloroacetyl chloride with 2-cyclopentenone, followed by the reaction with thiophenol and diethylamine. The final product is obtained after purification by recrystallization.
Propriétés
Numéro CAS |
15421-88-2 |
|---|---|
Nom du produit |
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate |
Formule moléculaire |
C17H27NO3S |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C17H27NO3S/c1-3-18(4-2)11-12-21-16(19)17(20,14-8-5-6-9-14)15-10-7-13-22-15/h7,10,13-14,20H,3-6,8-9,11-12H2,1-2H3 |
Clé InChI |
ASXBIKGZCPZCAN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1CCCC1)(C2=CC=CS2)O |
SMILES canonique |
CCN(CC)CCOC(=O)C(C1CCCC1)(C2=CC=CS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)

